1-[2-(4-Ethoxyphenoxy)ethoxy]-4-nitrobenzene
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Overview
Description
1-[2-(4-Ethoxyphenoxy)ethoxy]-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an ethoxyphenoxy group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Ethoxyphenoxy)ethoxy]-4-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 4-ethoxyphenol to introduce the nitro group. This is followed by the reaction of the nitrated product with 2-chloroethanol under basic conditions to form the ethoxyphenoxy intermediate. Finally, the intermediate undergoes a nucleophilic substitution reaction with 4-nitrochlorobenzene to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include nitric acid for nitration, sodium hydroxide for the base-catalyzed reactions, and appropriate solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Ethoxyphenoxy)ethoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxyphenoxy group can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, various nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-[2-(4-Aminophenoxy)ethoxy]-4-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The exact mechanism of action of 1-[2-(4-Ethoxyphenoxy)ethoxy]-4-nitrobenzene is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition may contribute to its potential use in the treatment of neurological disorders such as Alzheimer’s disease.
Comparison with Similar Compounds
1-[2-(4-Ethoxyphenoxy)ethoxy]-4-nitrobenzene can be compared with other similar compounds, such as:
1-[2-(4-Ethoxyphenoxy)ethoxy]-2-nitrobenzene: Similar structure but with the nitro group in a different position.
1-[2-(4-Ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene: Contains a methoxy and methyl group instead of a nitro group.
1-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene: Contains an additional ethoxy group and a methyl group
Properties
IUPAC Name |
1-[2-(4-ethoxyphenoxy)ethoxy]-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-2-20-14-7-9-16(10-8-14)22-12-11-21-15-5-3-13(4-6-15)17(18)19/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHMLFLAAIALDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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